Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Brand Name: Vulcanchem
CAS No.: 1249705-88-1
VCID: VC2838705
InChI: InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3
SMILES: COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate

CAS No.: 1249705-88-1

Cat. No.: VC2838705

Molecular Formula: C9H8Cl2O3

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate - 1249705-88-1

Specification

CAS No. 1249705-88-1
Molecular Formula C9H8Cl2O3
Molecular Weight 235.06 g/mol
IUPAC Name methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate
Standard InChI InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3
Standard InChI Key ZIRDWWNAXJFVAZ-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O
Canonical SMILES COC(=O)C(C1=CC(=CC(=C1)Cl)Cl)O

Introduction

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate is an organic compound characterized by its unique chemical structure, which includes a methyl ester group, a hydroxy group, and a dichlorophenyl moiety. This compound is of interest in various fields, including medicinal chemistry and material sciences, due to its potential biological activities and physicochemical properties.

Functional Groups and Reactivity

The presence of a hydroxy group and a methyl ester group in Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate contributes to its reactivity in organic synthesis. These functional groups can participate in various chemical reactions, such as esterification, hydrolysis, and condensation reactions, making the compound versatile for modifying or incorporating into larger molecular frameworks.

Synthesis Methods

Several synthesis methods can be employed to prepare Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate, each with its advantages and limitations regarding yield, selectivity, and operational complexity. Common methods include:

  • Method 1: Condensation of 3,5-dichlorobenzaldehyde with methyl chloroacetate in the presence of a base.

  • Method 2: Hydrolysis of methyl 2-(3,5-dichlorophenyl)-2-chloroacetate followed by oxidation.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetateC9H8Cl2O3Dichlorophenyl substitution; potential for enhanced biological activity.
Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetateC9H8F2O3Difluorophenyl substitution; increased lipophilicity and biological activity.
Methyl 2-(3-chlorophenyl)-2-hydroxyacetateC9H9ClO3Monochlorophenyl substitution; different biological activity profile.

Safety and Handling

Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate, like many organic compounds, requires careful handling due to potential hazards such as skin and eye irritation. It is essential to follow proper safety protocols, including the use of protective equipment and adherence to recommended storage conditions.

Applications and Future Research Directions

The compound's unique structure and potential biological activities make it a candidate for further research in medicinal chemistry and material sciences. Future studies could focus on optimizing synthesis methods, exploring its pharmacological properties, and investigating its applications in drug development or as an intermediate in organic synthesis.

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